molecular formula C8H13BrO3 B1654786 Methyl 7-bromo-6-oxoheptanoate CAS No. 273939-90-5

Methyl 7-bromo-6-oxoheptanoate

Cat. No.: B1654786
CAS No.: 273939-90-5
M. Wt: 237.09
InChI Key: KMCQRXUXYRUGKQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-6-oxoheptanoate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of heptanoic acid, characterized by the presence of a bromine atom and a ketone group on the heptanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-bromo-6-oxoheptanoate can be synthesized through a multi-step process. One common method involves the bromination of 6-oxoheptanoic acid. The process typically involves dissolving 6-oxoheptanoic acid in methanol and adding bromine to the solution. The mixture is then heated to reflux for several hours to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-6-oxoheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted heptanoates.

    Reduction: Formation of 7-bromo-6-hydroxyheptanoate.

    Oxidation: Formation of 7-bromoheptanoic acid.

Scientific Research Applications

Methyl 7-bromo-6-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-bromo-6-oxoheptanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 7-bromo-6-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-bromo-3-oxoheptanoate: Another brominated heptanoate with a different ester group.

    Methyl 6-bromo-5-oxohexanoate: A shorter chain analog with similar reactivity.

    Methyl 7-chloro-6-oxoheptanoate: A chlorinated analog with different halogen reactivity.

These compounds share similar structural features but differ in their reactivity and applications due to variations in chain length, ester groups, and halogen atoms.

Properties

IUPAC Name

methyl 7-bromo-6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-12-8(11)5-3-2-4-7(10)6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQRXUXYRUGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255576
Record name Heptanoic acid, 7-bromo-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273939-90-5
Record name Heptanoic acid, 7-bromo-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273939-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 7-bromo-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-bromo-6-oxoheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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